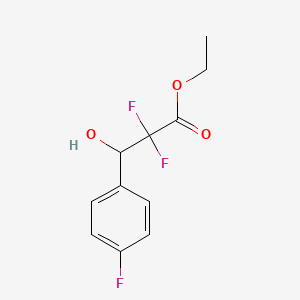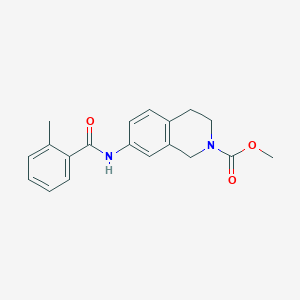
methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydroisoquinoline-2(1H)-carboxylate.
Amidation Reaction: The 3,4-dihydroisoquinoline-2(1H)-carboxylate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
Methylation: The final step involves the methylation of the carboxylate group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the amide group to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the isoquinoline ring.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted isoquinoline derivatives depending on the substituents introduced.
科学研究应用
Methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive isoquinoline derivatives.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound in chemical biology to investigate the role of isoquinoline derivatives in cellular processes.
Industrial Applications:
作用机制
The mechanism of action of methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence signaling pathways related to its isoquinoline core structure.
相似化合物的比较
Isoquinoline Derivatives: Compounds such as berberine and papaverine share the isoquinoline core structure and exhibit similar biological activities.
Benzamido Derivatives: Compounds like N-benzylbenzamide also share structural similarities and are studied for their biological effects.
Uniqueness: Methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the specific substitution pattern on the isoquinoline ring and the presence of the 2-methylbenzamido group. This unique structure may confer distinct biological properties and potential therapeutic applications compared to other isoquinoline and benzamido derivatives.
属性
IUPAC Name |
methyl 7-[(2-methylbenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-3-4-6-17(13)18(22)20-16-8-7-14-9-10-21(19(23)24-2)12-15(14)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOZSRSFFUMZAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
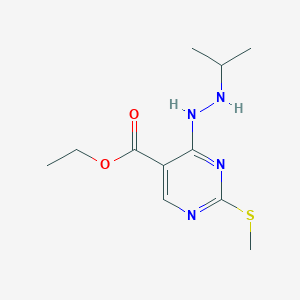
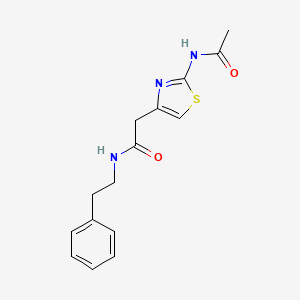
![ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372402.png)
![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)
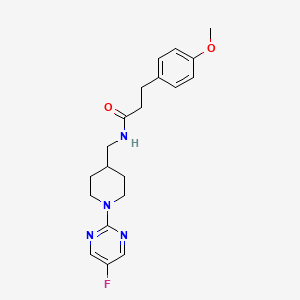
![6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2372410.png)
![2-[({2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}amino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2372412.png)
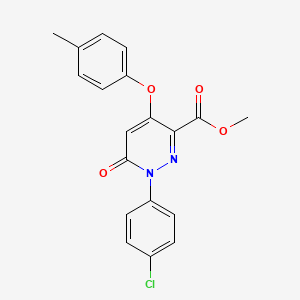
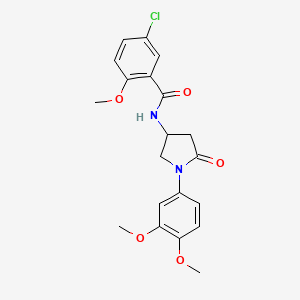
![1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2372415.png)
![2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2372416.png)

![3-[5-Oxo-3-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2372419.png)
